

An In-depth Technical Guide to C12H16BBrO2

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(3-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1279262

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound with the molecular formula C12H16BBrO2, focusing on the prominent isomer **2-(3-bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane**. This document details its molecular properties, structure, synthesis, and key applications in organic chemistry, particularly in the realm of cross-coupling reactions.

Molecular Structure and Properties

The chemical formula C12H16BBrO2 most commonly refers to **2-(3-bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane**. This compound is a member of the boronic ester family, which are widely utilized as building blocks in organic synthesis. The structure consists of a bromophenyl group attached to a pinacol boronic ester.

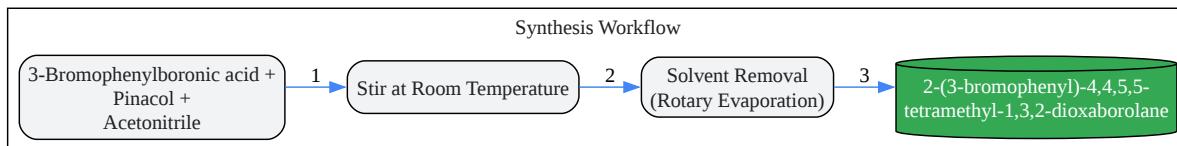
Synonyms: 1-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene, 3-Bromophenylboronic acid pinacol ester.[\[1\]](#)

The key physicochemical properties of **2-(3-bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane** are summarized in the table below for easy reference and comparison.

Property	Value	Source
Molecular Formula	C ₁₂ H ₁₆ BB ₂ O ₂	[1] [2]
Molecular Weight	282.97 g/mol	[1] [2]
Monoisotopic Mass	282.04267 Da	[2]
Appearance	White to off-white crystalline powder	[1]
Melting Point	46 - 50 °C	[1]
Purity	≥ 98% (GC)	[1]
CAS Number	594823-67-3	[1] [2]

Experimental Protocols

Detailed methodologies for the synthesis and a key application of **2-(3-bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane** are provided below.


This protocol is adapted from a standard procedure for the synthesis of similar arylboronic esters.

Materials:

- 3-Bromophenylboronic acid
- Pinacol
- Acetonitrile (anhydrous)
- Round-bottom flask
- Magnetic stirrer
- Rotary evaporator

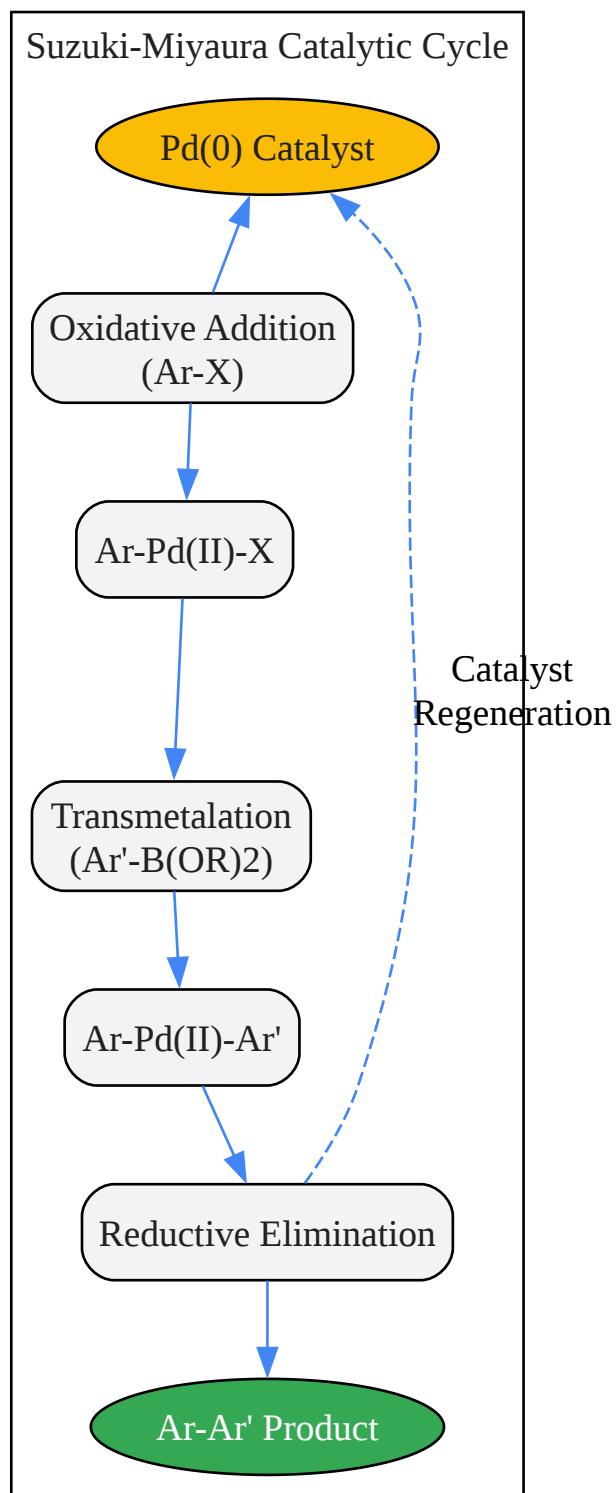
Procedure:

- In a clean, dry round-bottom flask, suspend 3-bromophenylboronic acid in anhydrous acetonitrile.
- Begin stirring the suspension at room temperature.
- To the stirring suspension, add pinacol (1.05 equivalents).
- Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete when a clear solution is obtained.
- Once the reaction is complete, remove the solvent (acetonitrile) under reduced pressure using a rotary evaporator.
- The resulting crude product, **2-(3-bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane**, will be a solid. Further purification can be achieved by recrystallization if necessary.

[Click to download full resolution via product page](#)

Synthesis Workflow Diagram

2-(3-bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a key reagent in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.^[1] A general protocol is outlined below.

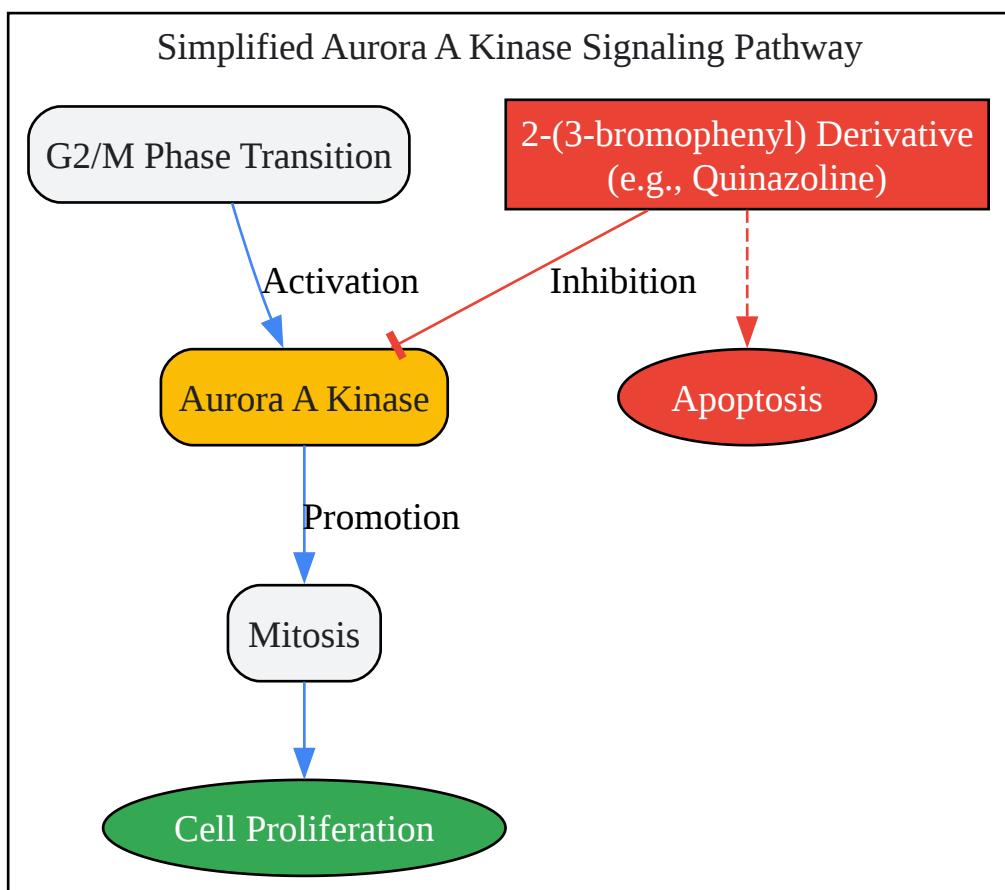

Materials:

- **2-(3-bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane**
- Aryl halide or triflate

- Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)
- Base (e.g., K₂CO₃, CsF)
- Anhydrous solvent (e.g., Dioxane, Toluene)
- Reaction vessel (e.g., Schlenk tube)
- Inert atmosphere (Argon or Nitrogen)

Procedure:

- To a dry reaction vessel, add **2-(3-bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane** (1.2 equivalents), the aryl halide or triflate (1.0 equivalent), and the base (2.0 equivalents).
- Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
- Under the inert atmosphere, add the anhydrous solvent, followed by the palladium catalyst (e.g., 0.05 equivalents).
- Stir the reaction mixture at the desired temperature (typically 80-110 °C).
- Monitor the reaction progress by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Perform an aqueous workup by diluting the mixture with an organic solvent (e.g., ethyl acetate) and washing with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.


[Click to download full resolution via product page](#)

Suzuki-Miyaura Reaction Mechanism

Potential Biological Significance and Applications

While **2-(3-bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane** is primarily a synthetic intermediate, the "3-bromophenyl" moiety is found in various biologically active molecules. For instance, a derivative, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, has been identified as a selective inhibitor of Aurora A kinase, a key regulator of cell division.[3][4][5] Inhibition of Aurora A kinase can lead to cell cycle arrest and apoptosis, making it a target for anticancer drug development.[3]

The diagram below illustrates a simplified signaling pathway involving Aurora A kinase and the potential point of intervention by an inhibitor.

[Click to download full resolution via product page](#)

Aurora A Kinase Signaling Pathway

This highlights the potential for using **2-(3-bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane** as a scaffold in the synthesis of novel therapeutic agents for further investigation in drug discovery programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 2-(3-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C12H16BBrO2 | CID 9993953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- To cite this document: BenchChem. [An In-depth Technical Guide to C12H16BBrO2]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1279262#c12h16bbro2-molecular-weight-and-structure\]](https://www.benchchem.com/product/b1279262#c12h16bbro2-molecular-weight-and-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com